Enhanced Lipophilicity (XLogP) Compared to Non-Brominated Parent Compound
The target compound exhibits a computed XLogP of 3.7, which is 0.7 log units higher than the XLogP of 3.0 for the non-brominated analog 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 6952-34-7) [1][2]. This increase in lipophilicity, attributable to the 6-bromo substituent, predicts enhanced membrane permeability and potentially altered tissue distribution, a critical parameter in cell-based antileishmanial and anticancer assays where intracellular target engagement is required [3].
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.7 |
| Comparator Or Baseline | 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid (CAS 6952-34-7): XLogP = 3.0 |
| Quantified Difference | ΔXLogP = +0.7 (23% increase) |
| Conditions | XLogP3 algorithm as implemented on PubChem and Chem960 platforms |
Why This Matters
A 0.7 log unit increase in XLogP can translate to approximately 5-fold higher theoretical membrane partitioning, directly impacting cellular uptake and apparent potency in whole-cell assays, making the brominated compound a distinct chemical tool for SAR studies.
- [1] Chem960. 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 351443-08-8) – Computed Physicochemical Properties. XlogP: 3.7. View Source
- [2] PubChem. 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid (CAS 6952-34-7) – Compound Summary. XLogP3-AA: 3.0. View Source
- [3] da Silva MC, et al. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Front Pharmacol. 2025;16:1621059. View Source
